molecular formula C20H21N3O5S2 B1681942 N-(2-acetyl-4,6-dimethylphenyl)-3-(3,4-dimethylisoxazol-5-ylsulfamoyl)thiophene-2-carboxamide CAS No. 349453-49-2

N-(2-acetyl-4,6-dimethylphenyl)-3-(3,4-dimethylisoxazol-5-ylsulfamoyl)thiophene-2-carboxamide

Cat. No. B1681942
M. Wt: 447.5 g/mol
InChI Key: IAYNHDZSSDUYHY-UHFFFAOYSA-N
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Description

“N-(2-acetyl-4,6-dimethylphenyl)-3-([(3,4 dimethyl-5-isoxazolyl)aminosulfonyl}-2-thiophenecarboxamide” is provided in the form of three polymorphs (Forms A, C and E). These forms are specified by their peaks in their X-ray powder diffraction patterns, their absorption peaks in their infrared absorption spectra in potassium bromide, their peaks in their Raman absorption spectra, or their melting points .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its X-ray powder diffraction patterns, infrared absorption spectra in potassium bromide, and Raman absorption spectra .

Scientific Research Applications

Synthesis and Characterization

  • A study by Talupur, Satheesh, & Chandrasekhar (2021) describes the synthesis and characterization of similar thiophene-2-carboxamides. They synthesized various derivatives by condensing different compounds and evaluated their antimicrobial effects. This research provides insight into the synthetic process and potential biological applications of similar compounds.

Anticancer Activity

  • Atta & Abdel‐Latif (2021) synthesized new thiophene-2-carboxamide derivatives and tested them for in vitro cytotoxicity. They found that certain derivatives exhibited good inhibitory activity against various cell lines, suggesting potential applications in cancer therapy.

Crystal Structure Analysis

  • The crystal structure of a related compound was analyzed by Prabhuswamy et al. (2016). They synthesized 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide and determined its structure using X-ray diffraction. This type of analysis is crucial for understanding the physical and chemical properties of thiophene derivatives.

Biological Activities in Various Applications

  • Research by Khalifa et al. (2015) synthesized novel arylazothiazole disperse dyes containing thiophene-2-carboxamide derivatives. They evaluated their antimicrobial and antitumor activities, suggesting diverse biological applications.

Photostabilization Properties

  • A study on the photostabilization of poly(vinyl chloride) using thiophene derivatives by Balakit et al. (2015) showed that these compounds could reduce the level of photodegradation, indicating their potential use in material science.

Antimicrobial Activity

  • Sowmya et al. (2018) conducted a study on the synthesis of thiophenyl pyrazoles and isoxazoles with antimicrobial properties. Their research provides evidence of the antimicrobial potential of thiophene-2-carboxamide derivatives.

properties

IUPAC Name

N-(2-acetyl-4,6-dimethylphenyl)-3-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S2/c1-10-8-11(2)17(15(9-10)14(5)24)21-19(25)18-16(6-7-29-18)30(26,27)23-20-12(3)13(4)22-28-20/h6-9,23H,1-5H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYNHDZSSDUYHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)C)NC(=O)C2=C(C=CS2)S(=O)(=O)NC3=C(C(=NO3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90190904
Record name TBC 3711
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

TBC3711 is a small molecule that blocks the action of endothelin, a potent mediator of blood vessel constriction and growth of smooth muscle in vascular walls. It is a next-generation endothelin A antagonist which possesses high oral bioavailability and is more selective and potent than THELIN(tm) (sitaxsentan sodium) Encysive's oral treatment for pulmonary arterial hypertension. TBC3711 is greater than 100,000-fold selective in the targeting of the endothelin A receptor versus the endothelin B receptor.
Record name TBC-3711
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05407
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

N-(2-acetyl-4,6-dimethylphenyl)-3-(3,4-dimethylisoxazol-5-ylsulfamoyl)thiophene-2-carboxamide

CAS RN

349453-49-2, 374680-51-0
Record name TBC-3711
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0349453492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TBC 3711
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374680510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TBC-3711
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05407
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TBC 3711
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TBC-3711
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDP0YZR82B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-acetyl-4,6-dimethylphenyl)-3-(3,4-dimethylisoxazol-5-ylsulfamoyl)thiophene-2-carboxamide
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N-(2-acetyl-4,6-dimethylphenyl)-3-(3,4-dimethylisoxazol-5-ylsulfamoyl)thiophene-2-carboxamide
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N-(2-acetyl-4,6-dimethylphenyl)-3-(3,4-dimethylisoxazol-5-ylsulfamoyl)thiophene-2-carboxamide

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